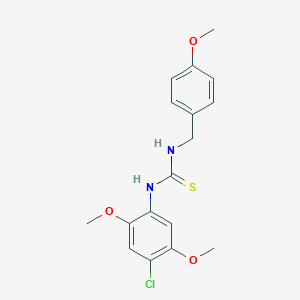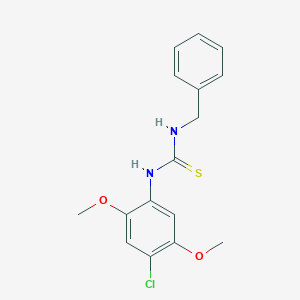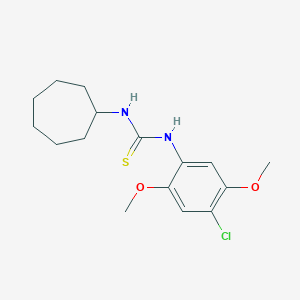![molecular formula C18H23BrN2O4S2 B216518 4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216518.png)
4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide, also known as BAY 43-9006, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an inhibitor of Raf kinase, which is an important signaling molecule involved in cell growth and differentiation. Over the years, BAY 43-9006 has been found to have a wide range of biological activities and has been investigated for its potential use in the treatment of various diseases.
Mécanisme D'action
4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide 43-9006 works by inhibiting the activity of Raf kinase, which is an important signaling molecule involved in cell growth and differentiation. By inhibiting Raf kinase, this compound 43-9006 can prevent the activation of downstream signaling pathways that promote cell proliferation and survival. In addition, this compound 43-9006 has been found to have other biological activities, such as inhibiting the activity of vascular endothelial growth factor receptor (VEGFR) and platelet-derived growth factor receptor (PDGFR), which are involved in angiogenesis.
Biochemical and Physiological Effects:
This compound 43-9006 has been found to have a wide range of biochemical and physiological effects. In cancer cells, this compound 43-9006 can induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In addition, this compound 43-9006 can inhibit the formation of new blood vessels, which is important for the growth and spread of tumors. In other diseases, this compound 43-9006 has been found to have anti-inflammatory and immunomodulatory effects, which may be beneficial for the treatment of conditions such as rheumatoid arthritis and psoriasis.
Avantages Et Limitations Des Expériences En Laboratoire
4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide 43-9006 has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities and purified for use in experiments. In addition, this compound 43-9006 has been extensively studied, and its mechanism of action and biological effects are well understood. However, there are also some limitations to its use in lab experiments. This compound 43-9006 is a potent inhibitor of several signaling pathways, which means that it can have off-target effects. In addition, this compound 43-9006 has been found to have limited solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide 43-9006. One area of research is the development of new analogs of this compound 43-9006 that may have improved potency and selectivity for specific targets. Another area of research is the investigation of the use of this compound 43-9006 in combination with other drugs or therapies, which may enhance its therapeutic efficacy. Finally, there is ongoing research into the use of this compound 43-9006 in the treatment of other diseases, such as Alzheimer's disease, where its anti-inflammatory and immunomodulatory effects may be beneficial.
Méthodes De Synthèse
The synthesis of 4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide 43-9006 involves several steps, starting with the reaction of 4-bromonitrobenzene with sodium sulfite to form 4-bromo-2-nitrophenol. This intermediate is then reacted with 4-(dimethylamino)benzenesulfonyl chloride to form 4-{[(4-dimethylaminophenyl)sulfonyl]amino}-2-nitrophenol. The final step involves the reduction of this intermediate with sodium borohydride to form this compound 43-9006.
Applications De Recherche Scientifique
4-{[(4-bromophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide 43-9006 has been extensively studied for its potential therapeutic applications. It has been investigated as a potential treatment for various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. In addition, this compound 43-9006 has been studied for its potential use in the treatment of other diseases, such as rheumatoid arthritis, psoriasis, and Alzheimer's disease.
Propriétés
Formule moléculaire |
C18H23BrN2O4S2 |
|---|---|
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
4-[(4-bromophenyl)sulfonylamino]-N,N-dipropylbenzenesulfonamide |
InChI |
InChI=1S/C18H23BrN2O4S2/c1-3-13-21(14-4-2)27(24,25)18-11-7-16(8-12-18)20-26(22,23)17-9-5-15(19)6-10-17/h5-12,20H,3-4,13-14H2,1-2H3 |
Clé InChI |
QPHHPKDNQVSMMV-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-{[(4-cinnamyl-1-piperazinyl)carbothioyl]amino}benzoate](/img/structure/B216435.png)




![4-[2-({[(4-Chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)ethyl]benzenesulfonamide](/img/structure/B216446.png)


![N-(4-chloro-2,5-dimethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B216452.png)




